{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid
CAS No.:
Cat. No.: VC13472297
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.
![{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid -](/images/structure/VC13472297.png)
Specification
Molecular Formula | C13H16FNO2 |
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Molecular Weight | 237.27 g/mol |
IUPAC Name | 2-[cyclopropyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid |
Standard InChI | InChI=1S/C13H16FNO2/c1-9(10-2-4-11(14)5-3-10)15(8-13(16)17)12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,16,17) |
Standard InChI Key | IHLAEDMZDKJXBW-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2 |
Canonical SMILES | CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2 |
Introduction
Chemical Identity and Structural Features
{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid belongs to the class of substituted acetic acid derivatives. Its structure integrates three key components:
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Cyclopropyl group: A three-membered carbon ring known to enhance metabolic stability and influence conformational flexibility in drug molecules .
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1-(4-Fluorophenyl)ethyl moiety: A fluorinated aromatic chain that improves lipophilicity and membrane permeability, commonly used to optimize pharmacokinetic profiles .
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Acetic acid functional group: Provides acidity (pKa ~2.5–3.0) and enables salt formation or esterification for prodrug strategies .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₃H₁₆FNO₂, with a molecular weight of 237.27 g/mol.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via reductive amination or multicomponent reactions (MCRs):
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Reductive amination:
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Enzymatic asymmetric synthesis:
Table 2: Example Enzymatic Conditions for Analog Synthesis
Parameter | Value | Source |
---|---|---|
Substrate concentration | 10 g/L | |
Enzyme | Acinetobacter calcoaceticus | |
Yield | >95% | |
Enantiomeric excess (e.e.) | 99.4% |
Physicochemical Properties
Predicted Properties
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Solubility: Low aqueous solubility (logP ~2.5) due to the fluorophenyl and cyclopropyl groups .
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Melting point: Estimated 180–190°C based on acetamide analogs .
Spectroscopic Data
Compound | Half-life (h) | logP | Target |
---|---|---|---|
{Cyclopropyl...}-acetic acid (predicted) | 4–6 | 2.5 | Opioid receptors |
AG7088 (rhinovirus inhibitor) | 3.2 | 1.8 | Viral protease |
TAK632 (BRAF inhibitor) | 8.1 | 3.0 | BRAF V600E kinase |
Applications in Drug Development
Targeted Therapy
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